molecular formula C6H7N3O B6172369 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde CAS No. 2460749-66-8

1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B6172369
CAS No.: 2460749-66-8
M. Wt: 137.1
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Description

1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde is a chemical compound that features a cyclopropane ring attached to a triazole moiety and an aldehyde group.

Preparation Methods

The synthesis of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Triazole Formation:

    Aldehyde Introduction: The aldehyde group can be introduced through oxidation reactions, such as the oxidation of a primary alcohol or the formylation of a suitable precursor.

Industrial production methods may involve optimizing these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

    Addition: The aldehyde group can undergo nucleophilic addition reactions, forming products like alcohols or imines

Scientific Research Applications

1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, and anticancer activities.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, leveraging its reactive functional groups.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carbaldehyde can be compared with other triazole-containing compounds, such as:

    1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde, affecting its reactivity and applications.

    1-(2H-1,2,3-triazol-2-yl)cyclopropane-1-methanol: This compound features a primary alcohol group, making it suitable for different types of chemical reactions and applications.

The uniqueness of this compound lies in its combination of a cyclopropane ring, a triazole moiety, and an aldehyde group, which together confer distinct chemical properties and reactivity.

Properties

CAS No.

2460749-66-8

Molecular Formula

C6H7N3O

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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